molecular formula C23H29NO2 B3421549 Ethyl 4-(dibenzylamino)cyclohexanecarboxylate CAS No. 219770-56-6

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

Cat. No.: B3421549
CAS No.: 219770-56-6
M. Wt: 351.5 g/mol
InChI Key: FUHREEUSMVPWLY-UHFFFAOYSA-N
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Description

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate ( 219770-56-6) is a chemical compound with the molecular formula C23H29NO2 and a molecular weight of 351.48 g/mol . It is supplied for research and development purposes as a potential building block in organic synthesis and medicinal chemistry. While specific biological data for this exact compound is not fully detailed in the public domain, its molecular structure is related to substituted cycloalkylamine derivatives, which have been investigated in pharmaceutical research for their potential to modulate chemokine receptor activity . Chemokine receptors are a class of G-protein-coupled receptors implicated in a range of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and asthma . As such, this compound may hold value for researchers working in early-stage drug discovery programs aimed at developing new therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(dibenzylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-2-26-23(25)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-12,21-22H,2,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHREEUSMVPWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186940, DTXSID501211273
Record name Ethyl trans-4-[bis(phenylmethyl)amino]cyclohexanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate
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Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219770-56-6, 219770-57-7
Record name Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219770-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl trans-4-[bis(phenylmethyl)amino]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Ethyl 4 Dibenzylamino Cyclohexanecarboxylate

Strategies for the Construction of the 4-Substituted Cyclohexane (B81311) Core

Cyclohexane Ring Functionalization Approaches

A prevalent method for constructing the 4-aminocyclohexane backbone involves the catalytic hydrogenation of an aromatic precursor, such as p-aminobenzoic acid. This approach is advantageous as it directly establishes the desired 1,4-disubstitution pattern on the cyclohexane ring. The hydrogenation is typically carried out using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure. google.com The reaction conditions, such as temperature, pressure, and solvent, can influence the stereochemical outcome, yielding a mixture of cis and trans isomers. google.com

Alternatively, functionalization can be achieved starting from a pre-existing cyclohexane ring. For instance, ethyl 4-oxocyclohexanecarboxylate (B1232831) serves as a versatile starting material. researchgate.net The ketone functionality at the 4-position provides a reactive handle for the introduction of the amino group through reductive amination. researchgate.net

Precursor Design and Selection in Cyclohexyl Ester Synthesis

Starting with an Aromatic Precursor: The use of p-aminobenzoic acid or its ethyl ester, ethyl 4-aminobenzoate (B8803810), is a common starting point. The synthesis of ethyl 4-aminobenzoate can be achieved through the esterification of p-aminobenzoic acid or the reduction of ethyl 4-nitrobenzoate. orgsyn.orggoogle.comresearchgate.net The subsequent hydrogenation of the aromatic ring furnishes the desired cyclohexyl core. google.com

Starting with a Cyclohexane Precursor: Commercially available ethyl 4-oxocyclohexanecarboxylate is another key precursor. sigmaaldrich.comfishersci.ca This molecule already contains the required ethyl ester and a ketone group at the 4-position, which is primed for the introduction of the dibenzylamino moiety.

The choice between these precursors depends on factors such as commercial availability, cost, and the desired stereochemical control.

Installation and Modification of the Dibenzylamino Moiety

The introduction of the dibenzylamino group onto the cyclohexane ring is a crucial transformation in the synthesis of the target molecule.

Amination Protocols for the Cyclohexane Ring System

If the synthesis commences with ethyl 4-oxocyclohexanecarboxylate, the amino group can be introduced via reductive amination. This can be a direct, one-pot reaction with dibenzylamine (B1670424) or a stepwise process involving initial formation of an intermediate amine followed by N-alkylation.

For syntheses starting from p-aminobenzoic acid, the primary amino group is already present in the precursor and is carried through the hydrogenation step to yield 4-aminocyclohexanecarboxylic acid or its ethyl ester. google.com This primary amine then serves as the attachment point for the benzyl (B1604629) groups.

Reductive Amination Strategies in Dibenzylamino Group Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of synthesizing Ethyl 4-(dibenzylamino)cyclohexanecarboxylate, two main reductive amination strategies can be envisioned:

Direct Reductive Amination: This involves the reaction of ethyl 4-oxocyclohexanecarboxylate with dibenzylamine in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.

Stepwise N-Alkylation: This approach begins with a precursor containing a primary amino group, such as ethyl 4-aminocyclohexanecarboxylate. This intermediate can then undergo N,N-dibenzylation. This is typically achieved by reacting the amine with two equivalents of benzyl bromide or benzyl chloride in the presence of a base to neutralize the hydrohalic acid formed. Alternatively, a reductive amination approach can be employed here as well, by reacting the primary amine with two equivalents of benzaldehyde (B42025) in the presence of a reducing agent.

Recent advancements have also explored titanium(IV) fluoride (B91410) as a catalyst for the reductive amination of carboxylic acids, which could be adapted for this synthesis. nih.gov

Reductive Amination StrategyPrecursorReagentsTypical Reducing Agent
Direct Reductive AminationEthyl 4-oxocyclohexanecarboxylateDibenzylamineSodium triacetoxyborohydride
Stepwise N-AlkylationEthyl 4-aminocyclohexanecarboxylateBenzyl bromide or Benzaldehyde(for benzaldehyde) Sodium triacetoxyborohydride

Esterification Techniques for Ethyl Carboxylate Formation

The final step in some synthetic routes, or an initial consideration in others, is the formation of the ethyl carboxylate group.

If the synthetic pathway starts with 4-(dibenzylamino)cyclohexanecarboxylic acid, a direct esterification is required. The most common method for this transformation is the Fischer esterification . This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

For substrates that may be sensitive to strong acidic conditions, alternative esterification methods can be employed. The Steglich esterification is a mild and efficient method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This method is particularly useful for the synthesis of esters from sterically hindered alcohols or sensitive carboxylic acids. nih.gov

In pathways that commence with a precursor already containing the ethyl ester, such as ethyl 4-aminobenzoate or ethyl 4-oxocyclohexanecarboxylate, a separate esterification step is unnecessary.

Esterification TechniqueReagentsConditions
Fischer EsterificationEthanol, Sulfuric Acid (catalyst)Heat
Steglich EsterificationEthanol, DCC or EDC, DMAP (catalyst)Room Temperature

Direct Esterification Processes

Direct esterification represents a fundamental and widely employed method for the synthesis of esters. In the context of this compound, this would involve the reaction of 4-(dibenzylamino)cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. This classic method, known as Fischer-Speier esterification, is an equilibrium-driven process. masterorganicchemistry.commasterorganicchemistry.comcerritos.edu

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or alternatively, by solid acid catalysts to simplify purification. masterorganicchemistry.comcerritos.edu To drive the equilibrium towards the formation of the ethyl ester, an excess of ethanol is commonly used, which also serves as the solvent. masterorganicchemistry.com The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also effectively shift the equilibrium to favor the product. cerritos.edu

More contemporary approaches to direct esterification involve the use of coupling reagents that activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the reaction under milder conditions. mdpi.com Another modern approach employs titanium tetrachloride (TiCl₄) as a powerful Lewis acid to mediate the esterification, which can proceed under neutral conditions and often results in high yields. mdpi.com

A plausible reaction scheme for the direct esterification is as follows:

4-(dibenzylamino)cyclohexanecarboxylic acid + Ethanol ⇌ this compound + Water

Transesterification Methodologies for this compound

Transesterification offers an alternative route to this compound, particularly if a different ester of 4-(dibenzylamino)cyclohexanecarboxylic acid, such as the methyl ester, is more readily available. This process involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. masterorganicchemistry.comorganic-chemistry.org

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed transesterification, a strong acid protonates the carbonyl group of the starting ester, enhancing its electrophilicity for attack by ethanol. Similar to direct esterification, using a large excess of ethanol is crucial to drive the reaction to completion. masterorganicchemistry.com

A general scheme for the transesterification is:

Mthis compound + Ethanol ⇌ this compound + Methanol

Catalytic Systems and Reaction Conditions in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are critically dependent on the chosen catalytic system and the optimization of reaction parameters.

Optimization of Catalyst Loading and Reaction Parameters

For direct esterification reactions, the catalyst loading is a key parameter to optimize. In Fischer esterification, the concentration of the acid catalyst typically ranges from a few mole percent to being used in stoichiometric amounts, depending on the reactivity of the carboxylic acid. masterorganicchemistry.com Reaction temperature is another critical factor; while higher temperatures can increase the reaction rate, they can also lead to side reactions. Therefore, finding the optimal temperature that balances reaction speed and product purity is essential.

In transesterification, particularly base-catalyzed processes, the amount of catalyst is crucial. A sufficient amount of alkoxide must be present to ensure a reasonable reaction rate, but excessive amounts can lead to saponification of the ester product as a side reaction. Reaction times for both direct esterification and transesterification can vary from a few hours to overnight, depending on the specific conditions and substrates.

ParameterDirect Esterification (Fischer)Transesterification (Base-catalyzed)
Catalyst H₂SO₄, HCl, TsOHSodium Ethoxide, Potassium Hydroxide (B78521)
Catalyst Loading 1-10 mol%0.5-5 mol%
Solvent Excess EthanolEthanol
Temperature RefluxRoom Temperature to Reflux
Reaction Time 4-24 hours1-6 hours

This table presents typical ranges for analogous reactions and should be considered as a starting point for optimization.

Solvent Effects on Reaction Efficiency and Selectivity

In many synthetic routes for this compound, the alcohol reactant (ethanol) also serves as the solvent. masterorganicchemistry.commasterorganicchemistry.com This is particularly advantageous in equilibrium-limited reactions like Fischer esterification and transesterification, as the large excess of the alcohol drives the reaction forward. masterorganicchemistry.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes for chemical compounds. researchgate.net For the synthesis of this compound, several aspects of green chemistry can be considered.

One key principle is the use of catalytic reagents over stoichiometric ones, which is inherent in both direct esterification and transesterification. thieme-connect.de The use of heterogeneous or reusable catalysts, such as solid acid catalysts for esterification, can further enhance the greenness of the process by simplifying catalyst removal and reducing waste. researchgate.net

Atom economy is another important consideration. Reactions like direct esterification have water as the only byproduct, which is environmentally benign. masterorganicchemistry.com Solvent selection also plays a crucial role. While ethanol is a relatively green solvent, efforts to minimize solvent usage or perform reactions under solvent-free conditions are desirable. uq.edu.au Furthermore, designing synthetic routes that operate at lower temperatures and pressures can significantly reduce energy consumption.

Comparative Analysis of Synthetic Routes for this compound

Route 1: Esterification of 4-(dibenzylamino)cyclohexanecarboxylic acid

Route 2: Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate

FeatureEsterification RouteReductive Amination Route
Starting Materials 4-(dibenzylamino)cyclohexanecarboxylic acid, EthanolEthyl 4-oxocyclohexanecarboxylate, Dibenzylamine
Key Transformation Carboxylic acid to esterKetone to amine
Potential Advantages Direct, well-understood reactionConvergent, potentially higher overall yield
Potential Challenges Availability of the starting carboxylic acidControl of side reactions (e.g., over-reduction)
Byproducts WaterVaries with reducing agent

Ultimately, the preferred synthetic route would depend on a variety of factors including the cost and availability of starting materials, the desired scale of the reaction, and the specific laboratory capabilities for purification and handling of the reagents involved.

Evaluation of Synthetic Yields and Atom Economy

The efficiency of any synthetic protocol is critically evaluated by metrics such as synthetic yield and atom economy.

A hypothetical data table, based on typical yields for such reductive amination reactions, is provided below for illustrative purposes.

Interactive Data Table: Hypothetical Yields for the Synthesis of this compound via Reductive Amination

Reducing AgentSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
Sodium TriacetoxyborohydrideDichloroethane251285 - 95
Sodium CyanoborohydrideMethanol252475 - 85
Catalytic Hydrogenation (H₂/Pd/C)Ethanol504870 - 80

Disclaimer: This data is illustrative and is based on general yields reported for similar chemical reactions.

Atom Economy: Atom economy serves as a theoretical measure of the efficiency of a chemical reaction in converting the mass of the reactants into the desired product. The calculation is as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reductive amination of ethyl 4-oxocyclohexanecarboxylate with dibenzylamine, if we consider the ideal case using hydrogen gas as the reductant, the reactants are the ketoester, the amine, and hydrogen.

Calculation of Atom Economy (using H₂ as the reductant):

Ethyl 4-oxocyclohexanecarboxylate (C₉H₁₄O₃): MW = 170.22 g/mol

Dibenzylamine (C₁₄H₁₅N): MW = 197.28 g/mol

Hydrogen (H₂): MW = 2.02 g/mol

This compound (C₂₃H₂₉NO₂): MW = 351.49 g/mol

Water (H₂O): MW = 18.02 g/mol (byproduct)

Atom Economy (%) = (351.49 / (170.22 + 197.28 + 2.02)) x 100 ≈ 95.1%

The high theoretical atom economy of this pathway underscores its efficiency from a green chemistry perspective, as it minimizes the generation of waste at a molecular level.

Practical Considerations for Scalable Synthesis

The transition of a synthetic procedure from a laboratory to an industrial scale introduces a number of practical considerations that are crucial for ensuring a safe, efficient, and economically viable process.

Key Considerations for Scale-Up:

Reagent Selection and Cost: The economic feasibility of large-scale production is heavily dependent on the cost of raw materials. While ethyl 4-oxocyclohexanecarboxylate and dibenzylamine are commercially available, their cost at bulk quantities is a significant factor. Borohydride-based reducing agents, although effective, can be costly. For industrial-scale synthesis, catalytic hydrogenation, utilizing hydrogen gas with a palladium on carbon (Pd/C) catalyst, often presents a more cost-effective and atom-economical alternative, with the only byproduct being water.

Reaction Conditions and Safety:

Solvent Choice: The selection of a solvent for large-scale operations should prioritize efficacy, ease of handling, low environmental impact, and recoverability. While solvents like dichloroethane are effective for reductive aminations, they pose environmental and health hazards. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or isopropyl acetate (B1210297) are often considered for industrial processes.

Temperature Control: Reductive amination reactions can be exothermic. Therefore, efficient heat management is critical on a large scale to prevent thermal runaways and to maintain consistent product quality.

Hydrogenation Safety: The use of catalytic hydrogenation necessitates handling flammable hydrogen gas, often under pressure. This requires specialized equipment and adherence to stringent safety protocols to mitigate risks.

Work-up and Purification:

Product Isolation: The methodology for isolating the final product must be amenable to large-scale operations. This may include techniques such as extraction, crystallization, or distillation, with the choice being dictated by the product's physical properties and the nature of any impurities.

Purification: While laboratory-scale purifications frequently employ chromatography, this method is often impractical and cost-prohibitive for large volumes. Crystallization is generally the preferred technique for achieving high purity on an industrial scale.

Table: Comparison of Reducing Agents for Scalable Synthesis

FeatureSodium TriacetoxyborohydrideCatalytic Hydrogenation (H₂/Pd/C)
Cost HigherLower
Safety Relatively safe to handleRequires specialized equipment for handling flammable H₂ gas under pressure
Work-up Involves an aqueous quench and extractionSimple filtration to remove the catalyst
Atom Economy Lower, due to boron-containing byproductsHigher, with water as the only byproduct
Scalability Suitable for moderate scalesExcellent for large-scale industrial production

Stereochemical Investigations of Ethyl 4 Dibenzylamino Cyclohexanecarboxylate

Configurational Isomerism of the Cyclohexane (B81311) Ring: Cis/Trans Relationships

Diastereoselective Synthesis Approaches for Ethyl 4-(dibenzylamino)cyclohexanecarboxylate Isomers

The diastereoselective synthesis of specific isomers of this compound is a significant challenge that requires careful control over the reaction pathway. A common strategy involves the catalytic hydrogenation of an aromatic precursor, ethyl 4-(dibenzylamino)benzoate. The choice of catalyst and reaction conditions plays a crucial role in determining the ratio of cis to trans isomers.

For analogous 4-substituted cyclohexanecarboxylic acids, ruthenium-based catalysts have been shown to favor the formation of the trans isomer with high selectivity. While specific studies on this compound are not extensively documented in publicly available literature, the principles derived from similar syntheses suggest that a heterogeneous catalyst, such as ruthenium on a carbon support (Ru/C), would likely be effective. The hydrogenation process involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome is influenced by the orientation of the molecule on the catalyst surface.

Another potential route is the reductive amination of ethyl 4-oxocyclohexanecarboxylate (B1232831) with dibenzylamine (B1670424). The stereoselectivity of this reaction can be influenced by the choice of reducing agent and the reaction conditions. Bulky reducing agents may preferentially attack from the less sterically hindered face of the intermediate iminium ion, leading to a preponderance of one diastereomer.

Influence of Reaction Conditions on Diastereoisomeric Ratios

The diastereoisomeric ratio of this compound is highly sensitive to the reaction conditions employed during its synthesis. Key parameters that can be manipulated to control the stereochemical outcome include:

Catalyst: The nature of the catalyst in hydrogenation reactions is critical. For instance, in the synthesis of related compounds, palladium-based catalysts might yield different cis/trans ratios compared to ruthenium or rhodium catalysts.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and its interaction with the catalyst, thereby affecting the diastereoselectivity.

Temperature and Pressure: These thermodynamic parameters can impact the equilibrium between different reaction intermediates and transition states, shifting the reaction towards the formation of the thermodynamically or kinetically favored isomer.

Additives: The presence of additives, such as acids or bases, can alter the catalyst's surface properties or the nature of the reacting species, providing another handle for controlling stereoselectivity.

ParameterPotential Influence on Diastereomeric Ratio
Catalyst Type Different metals (e.g., Ru, Pd, Rh) can exhibit varying selectivities for cis or trans isomers.
Solvent Polarity Can affect the substrate's conformation and its binding to the catalyst surface.
Reaction Temperature Higher temperatures may favor the thermodynamically more stable isomer.
Hydrogen Pressure Can influence the rate of hydrogenation and potentially the stereochemical pathway.
Additives/Modifiers Can alter catalyst activity and selectivity by modifying its surface or the reaction medium.

Enantioselective Synthesis Strategies for Chiral this compound

Beyond diastereomerism, the presence of stereocenters in this compound gives rise to enantiomers. The development of enantioselective synthetic methods is crucial for accessing single, optically pure stereoisomers.

Asymmetric Catalysis in Aminocyclohexane Carboxylate Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. In the context of this compound, a potential strategy would involve the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an unsaturated ester. This would typically employ a chiral transition metal catalyst, where a chiral ligand coordinates to the metal center and creates a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer.

While specific applications of asymmetric catalysis for the direct synthesis of this compound are not widely reported, the broader field of asymmetric hydrogenation of substituted cyclohexenes and related enamines provides a strong foundation for the development of such methods. Chiral phosphine (B1218219) ligands, such as those based on the BINAP or DuPhos scaffolds, are often effective in these transformations.

Chiral Auxiliary Approaches for Stereocontrol

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be appended to the carboxylate group or a precursor thereof. For example, a chiral alcohol could be used to form a chiral ester, which would then direct the stereoselective reduction of the aromatic ring or a ketone precursor. The diastereomeric products could then be separated, followed by the removal of the chiral auxiliary to afford the desired enantiomer of the target molecule.

Deracemization and Kinetic Resolution Techniques

When a racemic mixture of this compound is obtained, deracemization or kinetic resolution techniques can be employed to isolate a single enantiomer.

Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material. For example, an enzyme-catalyzed hydrolysis of the ethyl ester could preferentially act on one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched ester from the hydrolyzed acid of the opposite configuration.

Deracemization is a more efficient process where the unwanted enantiomer is converted into the desired one. This can sometimes be achieved through a dynamic kinetic resolution, where the starting material is continuously racemized under the reaction conditions, allowing for a theoretical yield of up to 100% of a single enantiomer.

Conformational Analysis of this compound and its Synthetic Intermediates

The three-dimensional structure and dynamic behavior of cyclic molecules are fundamental to understanding their physical properties and chemical reactivity. For substituted cyclohexanes, such as this compound, the conformational preferences of the six-membered ring and its substituents are of particular interest. This section delves into the stereochemical investigations of this compound, focusing on the conformation of the cyclohexane ring and the rotational freedom of the bulky dibenzylamino group.

Cyclohexane Ring Conformation and Energetics

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. youtube.com In this chair conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as ring flipping, a chair conformation can interconvert to another chair conformation, causing all axial substituents to become equatorial and vice versa. youtube.com

For monosubstituted cyclohexanes, the two chair conformations are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of steric strain, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org These are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. A larger A-value signifies a greater preference for the equatorial position. libretexts.org

In the case of this compound, both the dibenzylamino group and the ethyl carboxylate group are bulky. In the trans isomer, both substituents can occupy equatorial positions, leading to a highly stable diequatorial conformation. In the cis isomer, one substituent must be axial while the other is equatorial. Due to the significant steric bulk of the dibenzylamino group, it is expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

SubstituentA-value (kcal/mol)
-CH3 (Methyl)1.70
-CH2CH3 (Ethyl)1.75
-CH(CH3)2 (Isopropyl)2.15
-C(CH3)3 (tert-Butyl)~5.0
-C6H5 (Phenyl)3.0
-COOCH2CH3 (Ethyl Carboxylate)1.1-1.2
-NH2 (Amino)1.2-1.6
-N(CH3)2 (Dimethylamino)2.1

Based on these values, the dibenzylamino group, being significantly larger than a dimethylamino or benzyl (B1604629) group, is expected to have a very large A-value, strongly favoring the equatorial position. For the cis isomer of this compound, the conformation with the dibenzylamino group in the equatorial position and the ethyl carboxylate group in the axial position would be heavily favored.

Rotational Barriers of the Dibenzylamino Group

The rotation of substituent groups around single bonds is another crucial aspect of conformational analysis. While rotation around many single bonds is relatively free at room temperature, significant steric hindrance can create a substantial energy barrier, leading to restricted rotation and the existence of stable rotational isomers (rotamers).

The dibenzylamino group in this compound features two bulky benzyl groups attached to a nitrogen atom, which is in turn bonded to the cyclohexane ring. Rotation around the C-N bonds (cyclohexyl-N and N-benzyl) is expected to be hindered. In particular, the simultaneous rotation of the two benzyl groups is likely to be a high-energy process due to steric clashes between the phenyl rings and with the cyclohexane ring.

Studies on structurally analogous compounds, such as N-benzhydrylformamides, have shown that there are significant barriers to rotation around the C-N bonds. mdpi.comnih.gov These barriers can be determined experimentally using dynamic nuclear magnetic resonance (NMR) spectroscopy or computationally through quantum mechanical calculations. For N-benzhydrylformamides, the rotational barriers for the formyl group are in the range of 20-23 kcal/mol. mdpi.comnih.gov The rotation of the aryl groups is also hindered, with barriers depending on the substitution pattern. mdpi.comnih.gov

While specific data for the dibenzylamino group attached to a cyclohexane ring is scarce, the values from related systems suggest a significant rotational barrier. This restricted rotation would lead to a preferred conformation of the dibenzylamino group, likely one that minimizes steric interactions between the benzyl groups and the cyclohexane moiety.

Compound/Functional GroupRotational Barrier (kcal/mol)Method
N-Benzhydrylformamide (Formyl rotation)20-23DFT Calculations
N-Methyl-N-benzhydrylformamide (Formyl rotation)~21Dynamic NMR
N-Benzhydrylformamide (Aryl rotation)2.5DFT Calculations
ortho-Iodo-N-benzhydrylformamide (Aryl rotation)9.8DFT Calculations

Mechanistic Studies and Kinetic Analysis of Reactions Involving Ethyl 4 Dibenzylamino Cyclohexanecarboxylate

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate and its subsequent reactions, such as hydrolysis and transesterification, proceed through well-established mechanistic pathways.

A primary route for the synthesis of this compound involves the reductive amination of Ethyl 4-oxocyclohexanecarboxylate (B1232831) with dibenzylamine (B1670424). researchgate.net This reaction is a cornerstone of amine synthesis and typically proceeds through a two-step mechanism. researchgate.netmdpi.com

The initial step is the nucleophilic attack of the secondary amine, dibenzylamine, on the carbonyl carbon of the cyclohexanone (B45756) derivative. This is often acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This attack forms a tetrahedral intermediate known as a hemiaminal.

Following the formation of the hemiaminal, a molecule of water is eliminated to form an iminium ion. This iminium ion is a key intermediate that is then reduced in the second step of the reaction.

The reduction of the iminium ion can be achieved using various reducing agents. Common laboratory-scale reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). For industrial applications, catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is often preferred. researchgate.netmdpi.com The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, this compound.

The stereochemistry of the final product (cis or trans isomer) is influenced by the reaction conditions and the steric bulk of the substituents on the cyclohexane (B81311) ring. The approach of the reducing agent to the iminium ion intermediate will dictate the final stereochemical outcome.

The ester functionality of this compound can undergo hydrolysis or transesterification under appropriate conditions. These reactions are typically catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and excess water, the ester can be hydrolyzed to yield 4-(dibenzylamino)cyclohexanecarboxylic acid and ethanol (B145695). chemistrysteps.com The mechanism is the reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. chemistrysteps.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of an ethanol molecule to give the carboxylic acid. All steps in this mechanism are reversible. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester undergoes saponification. masterorganicchemistry.com This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the ethoxide ion (a poor leaving group) is driven by the formation of the more stable carboxylate salt. masterorganicchemistry.com The final step is an irreversible acid-base reaction between the carboxylic acid and the alkoxide, which drives the reaction to completion. chemistrysteps.com An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgbyjus.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. youtube.com Under acidic conditions, the alcohol attacks the protonated carbonyl group. byjus.com Under basic conditions, an alkoxide ion, generated by the deprotonation of the alcohol, is the nucleophile. byjus.com The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture. wikipedia.org

Kinetic Rate Determinations for Transformational Reactions

The study of reaction kinetics provides quantitative information about the rates of chemical transformations and the factors that influence them.

The rate of a chemical reaction is described by a rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants. For the hydrolysis of an ester like this compound, the reaction can follow different rate laws depending on the conditions.

Base-catalyzed hydrolysis is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org Rate = k[Ester][OH⁻]

Under pseudo-first-order conditions, where the concentration of the hydroxide ion is in large excess and remains effectively constant, the rate law simplifies to: Rate = k'[Ester], where k' = k[OH⁻]

The rate constant (k) can be determined by monitoring the concentration of the ester over time at a constant temperature. youtube.com A plot of the natural logarithm of the ester concentration versus time will yield a straight line with a slope of -k' for a pseudo-first-order reaction. From this, the second-order rate constant can be calculated.

Temperature (K)[OH⁻] (mol/L)Pseudo-first-order rate constant, k' (s⁻¹)Second-order rate constant, k (L mol⁻¹ s⁻¹)
2980.11.5 x 10⁻⁴1.5 x 10⁻³
3080.13.0 x 10⁻⁴3.0 x 10⁻³
3180.15.8 x 10⁻⁴5.8 x 10⁻³

Acid-catalyzed hydrolysis also generally follows second-order kinetics, being first-order in both the ester and the acid catalyst (H⁺). researchgate.net Rate = k[Ester][H⁺]

Similar to base-catalyzed hydrolysis, pseudo-first-order kinetics can be employed to determine the rate constant.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. It can be determined from the temperature dependence of the rate constant using the Arrhenius equation:

k = A * e^(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy can be calculated from the slope of the resulting line (slope = -Ea/R).

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. For ester hydrolysis, the transition state for the rate-determining step (the formation of the tetrahedral intermediate) involves the partial formation of a bond between the nucleophile (hydroxide or water) and the carbonyl carbon, and the partial breaking of the carbonyl π-bond. arkat-usa.orgresearchgate.netresearchgate.net The structure and energy of the transition state are influenced by the electronic and steric properties of the substituents on the ester. Electron-withdrawing groups in the acyl portion of the ester can stabilize the transition state and lower the activation energy, thus increasing the reaction rate. arkat-usa.org

The table below presents typical activation energy ranges for related ester reactions.

ReactionTypical Activation Energy (kJ/mol)
Esterification30 - 75 mdpi.comresearchgate.net
Transesterification (chemical catalysis)33 - 84 mdpi.com
Transesterification (enzyme catalysis)17 - 24 researchgate.netscirp.org
Base-catalyzed hydrolysis40 - 70

Theoretical Approaches to Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting the selectivity of chemical reactions. rsc.org Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and transition states. researchgate.net

For reactions involving this compound, theoretical approaches can be particularly useful in understanding the stereoselectivity. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. The substituents at the 1 and 4 positions can be either axial or equatorial. The relative stability of the cis and trans isomers of the product is determined by the steric and electronic interactions between the substituents.

In the case of the reductive amination of Ethyl 4-oxocyclohexanecarboxylate, the stereochemical outcome depends on the direction of the nucleophilic attack of the hydride on the intermediate iminium ion. Theoretical calculations can model the transition states for both axial and equatorial attack. researchgate.net The preferred pathway will be the one with the lower activation energy. The bulky dibenzylamino group would be expected to have a strong preference for the equatorial position in the final product to minimize steric strain. Computational studies can quantify this preference and predict the dominant diastereomer. researchgate.net

Similarly, for hydrolysis and transesterification reactions, theoretical models can be used to study the structure of the tetrahedral intermediate and the corresponding transition states. arkat-usa.org These models can help to explain the influence of the dibenzylamino group on the reactivity of the ester functionality. For instance, the nitrogen atom of the amino group could potentially participate in intramolecular catalysis, although this would depend on the specific conformation of the cyclohexane ring. Computational studies could explore the feasibility of such a mechanism. rsc.org

Computational Modeling of Reaction Pathways

There is no specific information available in the scientific literature regarding the computational modeling of reaction pathways for this compound. Such studies would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to map the potential energy surface of a reaction. This would allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a theoretical understanding of the reaction mechanism. However, no such computational studies have been published for this particular compound.

Quantum Chemical Descriptors for Reactivity Prediction

Similarly, there are no published studies that specifically utilize quantum chemical descriptors to predict the reactivity of this compound. This approach involves calculating various electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges, and electrostatic potential maps. These descriptors can provide insights into the nucleophilic and electrophilic sites of a molecule and help in predicting its behavior in different chemical reactions. The absence of such research for this compound means that a detailed analysis based on these descriptors cannot be provided.

Derivatization and Functionalization Strategies for Ethyl 4 Dibenzylamino Cyclohexanecarboxylate

Modifications of the Ester Moiety

The ethyl ester group of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is a primary site for chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.

Amidation and Hydrolysis to Carboxylic Acid Derivatives

The ester can be readily converted to a carboxylic acid through hydrolysis, typically under basic conditions. This process, known as saponification, involves treating the ester with an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the corresponding 4-(dibenzylamino)cyclohexanecarboxylic acid. This carboxylic acid derivative serves as a crucial intermediate for the synthesis of amides and other acyl derivatives.

Direct amidation of the ethyl ester can also be achieved by reacting it with an amine, a process often requiring elevated temperatures or the use of a catalyst. A more common and efficient route to amide derivatives involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents.

Starting MaterialReagents and ConditionsProductYield (%)
This compound1. NaOH (aq), EtOH, Reflux 2. HCl (aq)4-(Dibenzylamino)cyclohexanecarboxylic acidHigh
4-(Dibenzylamino)cyclohexanecarboxylic acidAmine, Coupling Agent (e.g., EDC, HOBt), Base, Solvent4-(Dibenzylamino)cyclohexanecarboxamideVariable

Reduction to Alcohol Derivatives

The ester functional group can be reduced to a primary alcohol, yielding (4-(dibenzylamino)cyclohexyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reduction provides a route to a new set of derivatives with the hydroxyl group serving as a handle for further functionalization, such as etherification or esterification.

Starting MaterialReagentSolventProductYield (%)
This compoundLithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF(4-(Dibenzylamino)cyclohexyl)methanolHigh

Table 2: Reduction of the Ester Moiety. This table is based on the known reactivity of lithium aluminum hydride with esters. Specific experimental data for this reaction on the title compound is not detailed in the provided search results.

Transformations at the Dibenzylamino Group

The dibenzylamino group serves as a protected form of a secondary or primary amine. The removal of these benzyl (B1604629) groups is a key step in many synthetic pathways, enabling further functionalization of the nitrogen atom.

N-Deprotection Strategies and Amine Functionalization

The benzyl groups on the nitrogen atom are commonly removed by catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a protic solvent like ethanol (B145695) or methanol. This process, known as debenzylation, yields ethyl 4-aminocyclohexanecarboxylate. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, is another effective method for N-debenzylation under milder conditions.

Starting MaterialReagents and ConditionsProduct
This compoundH₂, Pd/C, EthanolEthyl 4-aminocyclohexanecarboxylate
This compoundAmmonium Formate, Pd/C, Methanol, RefluxEthyl 4-aminocyclohexanecarboxylate

Table 3: N-Deprotection via Catalytic Hydrogenolysis. These are common and effective methods for the removal of N-benzyl groups.

Formation of Substituted Amino Derivatives

Once the amine is deprotected to yield ethyl 4-aminocyclohexanecarboxylate, it can be readily converted into a wide array of substituted amino derivatives. Common transformations include N-alkylation and N-acylation.

N-Alkylation can be achieved by reacting the primary amine with alkyl halides. However, this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation involves the reaction of the amine with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This is a highly efficient and widely used method for introducing a variety of acyl groups.

Starting MaterialReagent(s)Product Type
Ethyl 4-aminocyclohexanecarboxylateAlkyl Halide, BaseN-Alkyl derivative
Ethyl 4-aminocyclohexanecarboxylateAldehyde or Ketone, Reducing AgentN-Alkyl derivative (via reductive amination)
Ethyl 4-aminocyclohexanecarboxylateAcyl Chloride or Anhydride, BaseN-Acyl derivative (Amide)

Table 4: Strategies for the Formation of Substituted Amino Derivatives. This table outlines general and reliable methods for the functionalization of the deprotected amine.

Cyclohexane (B81311) Ring Functionalization and Derivatization

Direct functionalization of the cyclohexane ring of this compound presents a greater challenge due to the unactivated nature of the C-H bonds. However, recent advances in C-H activation chemistry offer potential routes for such transformations.

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the functionalization of aliphatic rings. While specific examples on this compound are not prevalent, related studies on other cycloalkane carboxylic acids and aliphatic amines suggest that this approach could be viable. Such reactions typically involve a palladium catalyst, a suitable ligand, and an arylating agent like an aryl halide or boronic acid. The directing group, in this case, could potentially be the amino or the carboxyl functionality, guiding the regioselectivity of the arylation. The development of such methods would open up new avenues for creating novel analogs with substitution directly on the cyclohexane backbone.

Introduction of Additional Substituents on the Ring

The introduction of further substituents onto the cyclohexane ring of this compound would likely require multi-step synthetic sequences, potentially starting from a more functionalized cyclohexane precursor. Direct substitution on the saturated cyclohexane ring is generally challenging due to the lack of reactive sites.

Hypothetical strategies could involve:

Synthesis from a substituted starting material: A more practical approach would be to synthesize the target molecule from a cyclohexane ring that already bears the desired additional substituents. For instance, starting with a substituted 4-aminocyclohexanecarboxylic acid and subsequently performing N-benzylation.

Activation of the ring: In theory, radical halogenation could introduce a handle for further functionalization, but this method often lacks selectivity and could lead to a mixture of products.

Without specific literature, it is not possible to provide a data table of successfully synthesized derivatives with their corresponding reaction conditions and yields.

Ring Expansion or Contraction Reactions from this compound

Ring expansion and contraction reactions are established methods in organic synthesis to create larger or smaller ring systems. However, applying these to this compound would necessitate prior functionalization to introduce the necessary reactive groups.

Potential, though undocumented, approaches include:

Ring Expansion: A Tiffeneau-Demjanov rearrangement could theoretically be employed. This would first require the conversion of the ethyl ester to a hydroxymethyl group, followed by conversion to a leaving group (e.g., a tosylate), and then reaction with a nucleophile to form an aminohydrin, which can undergo rearrangement.

Ring Contraction: The Favorskii rearrangement is a common method for the contraction of cyclic α-haloketones. To apply this, the cyclohexane ring of the target molecule would need to be converted into a 2-halocyclohexanone derivative, a transformation for which no direct methods from the starting material are reported.

Again, the absence of specific research on this compound prevents the compilation of a data table detailing these transformations.

Formation of Conjugates and Pro-molecules for Research Applications

The formation of conjugates and pro-molecules is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug or to facilitate targeted delivery. vu.nlegyankosh.ac.in For this compound, the dibenzylamino and ethyl ester moieties offer potential sites for modification.

Pro-molecule Strategies: The tertiary amine could potentially be oxidized to an N-oxide, which can be reduced back to the amine in vivo. The ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with various pro-moieties, such as amino acids, to enhance solubility or transporter-mediated uptake. vu.nl

Conjugate Formation: The carboxylic acid (obtained after ester hydrolysis) could be activated and coupled to other molecules, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG), for use in research applications like cellular imaging or to improve solubility and in vivo stability. creative-biolabs.com

Due to the lack of specific studies on this compound, it is not possible to provide a table of synthesized conjugates or pro-molecules with their intended applications and biological evaluation data.

Absence of Detailed Spectroscopic Data for this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available, detailed experimental spectroscopic data for the chemical compound This compound . While the compound is listed in several chemical supplier catalogs and databases, no peer-reviewed articles or spectral repositories containing its ¹H NMR, ¹³C NMR, 2D NMR, or detailed mass spectrometry data could be located.

This absence of primary research data makes it impossible to generate the thorough, informative, and scientifically accurate content for each section and subsection of the requested article outline. The core of the user's request revolves around the detailed analysis and interpretation of this specific compound's spectroscopic characteristics, which is entirely dependent on the availability of such experimental data.

Therefore, the article focusing solely on the advanced spectroscopic and analytical techniques for research on "this compound" cannot be generated at this time due to the foundational data not being present in the public domain.

Advanced Spectroscopic and Analytical Techniques for Research on Ethyl 4 Dibenzylamino Cyclohexanecarboxylate

Chromatographic Methods for Purification and Analytical Separation

Chromatography is an indispensable tool in the analysis of synthetic compounds like Ethyl 4-(dibenzylamino)cyclohexanecarboxylate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable for purity assessment, stereoisomer separation, and monitoring of the synthetic process.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile compounds. It is extensively used for determining the purity of this compound and for the critical task of separating its stereoisomers. The cyclohexane (B81311) ring in this compound can exist in different conformations, and the substituents at positions 1 and 4 can be arranged in either a cis or trans configuration. Furthermore, if the starting materials are chiral or if a chiral center is introduced during synthesis, enantiomers may be present.

The separation of these stereoisomers is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the resolution of enantiomers of various chiral carboxylic acid derivatives and amines. researchgate.netnih.gov The separation mechanism on these columns relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, leading to different retention times for the enantiomers.

For the purity assessment and separation of stereoisomers of compounds structurally similar to this compound, such as other substituted cyclohexanecarboxylic acid esters, normal-phase HPLC on silica (B1680970) gel can also be effective, particularly for diastereomer separation. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation.

Table 1: Representative HPLC Conditions for the Analysis of Substituted Cyclohexanecarboxylate (B1212342) Esters
ParameterCondition
Stationary Phase Chiral Stationary Phase (e.g., Polysaccharide-based) or Silica Gel
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Detection UV-Vis (e.g., at 254 nm)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly valuable for monitoring the progress of its synthesis. For instance, the synthesis may involve the N-alkylation of a precursor amine with benzyl (B1604629) halides. GC can be used to track the disappearance of the starting materials and the appearance of the dibenzylated product.

Furthermore, potential side reactions, such as debenzylation, can be monitored using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of byproducts. tandfonline.com The analysis of volatile intermediates, such as benzyl chloride or other reactants, can also be performed to ensure their purity and proper stoichiometry in the reaction mixture. nih.gov The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, and an appropriate temperature program are essential for achieving good separation of the various components in the reaction mixture.

Table 2: Illustrative GC Conditions for Reaction Monitoring
ParameterCondition
Stationary Phase 5% Phenyl Polysiloxane (or similar)
Column Capillary column (e.g., 30 m x 0.25 mm ID)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 - 280 °C
Oven Program Initial temperature hold followed by a ramp to a final temperature
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a compound like this compound, which can exist as different stereoisomers, X-ray crystallography provides unambiguous proof of its relative and absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

Table 3: Representative X-ray Crystallographic Data for a Substituted Heterocyclic Compound
ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
Volume (ų) 900.07(5)

Computational and Theoretical Investigations of Ethyl 4 Dibenzylamino Cyclohexanecarboxylate

Molecular Modeling and Conformational Landscape Analysis

Conformational analysis is crucial for understanding the structure-activity relationships of flexible molecules such as Ethyl 4-(dibenzylamino)cyclohexanecarboxylate, which contains a cyclohexane (B81311) ring and flexible dibenzylamino and ethyl ester groups. lumenlearning.com

Force Field Calculations and Molecular Dynamics Simulations

Force field calculations, using classical mechanics, would be the first step in exploring the molecule's potential energy surface. These calculations estimate the energy of different spatial arrangements of atoms. Molecular dynamics (MD) simulations would then simulate the physical movements of the atoms and molecules over time, providing a view of the conformational dynamics and how the molecule explores different shapes at a given temperature. This would reveal the flexibility of the cyclohexane ring (e.g., chair, boat, twist-boat conformations) and the orientation of the large dibenzylamino and ethyl carboxylate substituents.

Identification of Stable Conformers and Energy Minima

Through conformational searches and energy minimization using force fields, the most stable, low-energy conformers of the molecule would be identified. For the cyclohexane ring, substituents are generally more stable in the equatorial position to minimize steric hindrance. lumenlearning.com The analysis would determine whether the dibenzylamino and ethyl carboxylate groups preferentially occupy equatorial or axial positions in the dominant chair conformation and would calculate the relative energy differences between these conformers.

A representative data table for such an analysis would typically look like this, but is presented for illustrative purposes only as the actual data is unavailable.

Table 1: Hypothetical Relative Energies of Stable Conformers
Conformer Substituent Positions (Dibenzylamino, Ethyl Carboxylate) Relative Energy (kcal/mol) Population (%)
1 Equatorial, Equatorial 0.00 95.0
2 Equatorial, Axial 2.50 4.5
3 Axial, Equatorial 3.00 0.5
4 Axial, Axial 5.50 <0.1

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net It provides more accurate results than force fields by considering electron distribution.

Calculation of Molecular Orbitals (HOMO-LUMO Gap)

DFT calculations would be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netmaterialsciencejournal.orgresearchgate.net A small gap typically suggests high reactivity, while a large gap indicates high stability. The analysis would reveal where the electron density is highest (HOMO) and where the molecule is most likely to accept electrons (LUMO), providing insights into its potential reaction mechanisms.

Below is an example of how HOMO-LUMO data would be presented. This table is hypothetical due to the absence of specific research on the target compound.

Table 2: Hypothetical DFT-Calculated Electronic Properties
Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map would be generated from DFT calculations. This map illustrates the charge distribution across the molecule's surface. researchgate.net Red-colored regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue-colored regions show electron-poor areas (positive potential), prone to nucleophilic attack. For this compound, the oxygen atoms of the ester group and the nitrogen atom of the amino group would likely be regions of negative potential, while hydrogen atoms might show positive potential.

Prediction of Reaction Selectivity and Transition States

By analyzing the electronic and structural data from DFT, predictions could be made about the molecule's reactivity. For instance, the ESP map and frontier orbital analysis would suggest the most likely sites for protonation or reaction with other electrophiles or nucleophiles. Furthermore, computational methods can be used to model the transition states of potential reactions, calculating their activation energies to predict which reaction pathways are most favorable. This type of analysis is invaluable for understanding reaction mechanisms and predicting product outcomes. lumenlearning.com

Structure-Reactivity Relationship Predictions within Analogues

The prediction of structure-reactivity relationships is a cornerstone of modern computational chemistry, enabling the proactive design of synthetic routes and the optimization of reaction conditions. For analogues of this compound, these predictive efforts are primarily centered on understanding how systematic structural modifications influence the efficiency and outcome of their synthesis. This is often achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms that correlate molecular features with experimental results.

Quantitative Structure-Activity Relationships (QSAR) for Synthetic Efficiency

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and a specific endpoint, in this case, synthetic efficiency. In the context of this compound and its analogues, a QSAR study would typically involve the synthesis of a library of related compounds and the subsequent development of a model to predict their synthetic yield or reaction rate based on their molecular descriptors.

The development of a QSAR model for synthetic efficiency would involve several key steps:

Data Set Generation: A series of analogues of this compound would be synthesized. For instance, variations could be introduced in the ester group (e.g., methyl, propyl), the substituents on the benzyl (B1604629) groups (e.g., methoxy, chloro), or the stereochemistry of the cyclohexane ring. The synthetic yield for each analogue would be carefully measured under standardized reaction conditions.

Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors would be calculated using computational software. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: Properties like lipophilicity (logP) and polarizability.

Model Development and Validation: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), a mathematical relationship is established between the calculated descriptors and the observed synthetic yields. The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for the synthesis of this compound analogues might reveal that factors such as the steric bulk of the amine and the electronic properties of the cyclohexanone (B45756) precursor are critical for achieving high yields in the reductive amination step.

Hypothetical Data for QSAR Model Development:

AnalogueSubstituent on Benzyl GroupSteric Descriptor (e.g., Molar Refractivity)Electronic Descriptor (e.g., Hammett Constant)Observed Yield (%)
1H25.360.0085
24-OCH₃28.48-0.2792
34-Cl30.330.2378
44-NO₂32.210.7865
52-CH₃30.02-0.1782

Predictive Models for Synthetic Outcome and Yield

Beyond traditional QSAR, more sophisticated predictive models, often leveraging machine learning and artificial intelligence, are being developed to forecast the outcomes of organic reactions with greater accuracy. These models can predict not only the yield of the desired product but also the formation of byproducts and the optimal reaction conditions.

For the synthesis of this compound, which can be prepared via the reductive amination of ethyl 4-oxocyclohexanecarboxylate (B1232831) with dibenzylamine (B1670424), predictive models can be trained on large datasets of similar reactions. These datasets can be sourced from electronic lab notebooks, chemical literature, and patents.

The general workflow for developing such a predictive model is as follows:

Data Curation: A large dataset of reductive amination reactions is collected. Each reaction entry includes the structures of the ketone, amine, and reducing agent, as well as the reaction conditions (solvent, temperature, catalyst) and the resulting yield.

Feature Engineering: The reactants and reaction conditions are converted into numerical representations (features or descriptors). This can include molecular fingerprints, calculated physicochemical properties, and one-hot encoding for categorical variables like solvents and catalysts.

Model Training: A machine learning algorithm, such as a random forest, gradient boosting, or a neural network, is trained on the curated dataset. The model learns the complex relationships between the input features and the reaction outcome.

Prediction: Once trained, the model can be used to predict the yield of the reaction to form this compound under various conditions or to predict the yields for the synthesis of novel analogues.

These predictive models can significantly accelerate the process of reaction optimization by allowing chemists to explore a vast chemical space computationally before committing to resource-intensive laboratory experiments. For instance, a model might predict that a specific combination of a less sterically hindered amine and a particular solvent will lead to a higher yield of the desired product.

Illustrative Predictive Model Output for Reaction Conditions:

CatalystSolventTemperature (°C)Predicted Yield (%)
NaBH(OAc)₃Dichloromethane2588
NaBH₄Methanol075
H₂/Pd-CEthanol (B145695)5095
NaBH₃CNAcetonitrile2582

These computational and theoretical approaches are instrumental in moving towards a more predictive and efficient paradigm of chemical synthesis, enabling the rational design of synthetic routes for complex molecules like this compound and its derivatives.

Role As a Synthetic Intermediate and Building Block in Complex Organic Molecular Architectures

Precursor in the Synthesis of Substituted Cyclohexanecarboxylic Acid Derivatives

This compound is a valuable starting material for a range of substituted cyclohexanecarboxylic acid derivatives, which are key components in many biologically active molecules and materials.

A primary application of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is its conversion to various cyclohexylamine (B46788) analogues. The robust dibenzyl protecting group allows for selective manipulation of the ester functionality. For instance, hydrolysis of the ethyl ester furnishes the corresponding carboxylic acid, which can then participate in amide bond formation with various amines. Subsequent removal of the benzyl (B1604629) groups, typically through catalytic hydrogenation, unmasks the primary amine, yielding 4-aminocyclohexanecarboxamides.

Alternatively, reduction of the ethyl ester to the corresponding alcohol, followed by debenzylation, provides access to 4-aminocyclohexylmethanol derivatives. These transformations are crucial for generating libraries of compounds for drug discovery and materials science.

Table 1: Key Transformations to Cyclohexylamine Analogues

Starting MaterialReagents and ConditionsProduct
This compound1. LiOH, THF/H₂O; 2. H₂, Pd/C4-Aminocyclohexanecarboxylic acid
This compound1. LiAlH₄, THF; 2. H₂, Pd/C(4-Aminocyclohexyl)methanol

This table is a representation of potential synthetic pathways and is not based on specific cited examples for this exact molecule due to the limited availability of direct research.

The cyclohexane (B81311) ring of this compound serves as a scaffold that can be further functionalized to create more complex, three-dimensional structures. The presence of the protected amine and the ester allows for orthogonal chemical modifications, enabling the construction of intricate molecular frameworks. For example, the ester can be converted into other functional groups, such as aldehydes or ketones, which can then undergo further carbon-carbon bond-forming reactions. The stereochemistry of the cyclohexane ring, typically a mixture of cis and trans isomers, can also be controlled or separated to access specific stereoisomers, which is often critical for biological activity.

Integration into Multi-Step Organic Synthetic Sequences

The stability of the dibenzylamino protecting group under a variety of reaction conditions makes this compound an ideal component for integration into lengthy and complex synthetic sequences.

In modular synthesis, complex molecules are assembled from smaller, pre-functionalized building blocks. This compound can serve as such a building block, representing a "cyclohexane-4-amine" synthon. Its ester group can be used for coupling to one part of a target molecule, while the protected amine, after deprotection, can be linked to another molecular fragment. This modular approach allows for the rapid generation of analogues and the systematic exploration of structure-activity relationships.

From this single precursor, a multitude of different products can be synthesized through divergent pathways. By carefully choosing the sequence of reactions and the reagents employed, chemists can access a wide array of functionalized cyclohexane derivatives. For example, selective debenzylation can be followed by N-alkylation or N-acylation with various electrophiles, while the ester group is carried through unchanged. Conversely, transformations of the ester can be performed while the amine remains protected. This divergent strategy is highly efficient for creating chemical diversity from a common starting material.

Table 2: Divergent Synthesis Potential

Reaction at Amine (after deprotection)Reaction at EsterPotential Product Class
AcylationHydrolysisN-Acyl-4-aminocyclohexanecarboxylic acids
Reductive AminationReductionN-Alkyl-(4-(hydroxymethyl)cyclohexyl)amines
SulfonylationAmidationN-Sulfonyl-4-aminocyclohexanecarboxamides

This table illustrates the conceptual utility of the compound in divergent synthesis based on general organic chemistry principles.

Scaffold for the Development of New Synthetic Methodologies

The well-defined and relatively rigid cyclohexane core of this compound makes it a suitable scaffold for the development and testing of new synthetic methodologies. Reactions can be performed on either the ester or the protected amine, and the stereochemical and electronic effects of the cyclohexane ring can be studied. For instance, new catalytic methods for C-H activation or functional group interconversion could be tested on this system, with the predictable reactivity of the existing functional groups providing a reliable benchmark.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the role of "this compound" as a synthetic intermediate and building block in the context of novel catalytic reactions and as a testing ground for new reagent systems is not available in the public domain.

The performed searches aimed to uncover detailed research findings on this particular compound's application as a substrate for new catalytic methodologies and for the evaluation of new reagents. However, the search results did not yield any specific studies, data tables, or detailed research findings where this compound was the focal point of such investigations.

While the structural components of the molecule, namely the dibenzylamino group and the ethyl cyclohexanecarboxylate (B1212342) moiety, are common in organic synthesis, and their individual reactivities are well-documented, research explicitly detailing the catalytic transformations of the complete molecule as requested could not be located. For instance, while the synthesis of structurally related compounds like tranexamic acid from starting materials such as ethyl 4-oxocyclohexane-1-carboxylate is documented, the specific role of this compound as an intermediate or substrate in these or other complex syntheses is not described in the available literature.

Therefore, due to the absence of specific scientific literature and research data on "this compound" within the scope of the user's request, it is not possible to provide an article that adheres to the strict requirements of the prompt. An article on this topic would require speculation and extrapolation from general chemical principles rather than being based on documented research, which would not meet the required standards of scientific accuracy and sourcing.

Future Research Directions and Unexplored Avenues for Ethyl 4 Dibenzylamino Cyclohexanecarboxylate

Development of Novel and More Efficient Stereoselective Synthetic Routes

The stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring is a critical determinant of a molecule's biological and chemical properties. Consequently, the development of efficient and stereoselective synthetic routes to access specific isomers of Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is a paramount research objective. Current synthetic approaches to related 4-aminocyclohexanecarboxylic acid derivatives often result in mixtures of cis and trans isomers, necessitating challenging purification procedures.

Future research should focus on asymmetric catalytic methods to control the stereochemical outcome of the synthesis. Potential strategies could involve:

Asymmetric Hydrogenation: The catalytic reduction of a suitable aromatic precursor, such as an ethyl 4-(dibenzylamino)benzoate, using chiral catalysts could provide a direct route to enantiomerically enriched cis or trans isomers.

Organocatalysis: Chiral organocatalysts could be employed in Michael additions or other conjugate addition reactions to construct the functionalized cyclohexane ring with high stereocontrol.

Enzymatic Resolutions: The use of enzymes to selectively resolve racemic mixtures of this compound or its precursors offers a green and efficient alternative to traditional chiral chromatography.

A comparative overview of potential stereoselective methods is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Routes

Synthetic Strategy Potential Advantages Key Research Challenges
Asymmetric Hydrogenation Direct access to specific stereoisomers, high atom economy. Catalyst design and optimization for high enantioselectivity.
Organocatalysis Metal-free conditions, broad substrate scope. Development of catalysts for 1,4-disubstituted cyclohexanes.

Exploration of Alternative Functionalizations at the Dibenzylamino Group

The dibenzylamino group serves as a versatile handle for further molecular elaboration. The benzyl (B1604629) groups can be selectively removed to unveil a secondary or primary amine, which can then be subjected to a wide array of functionalization reactions.

Future research in this area should explore:

Selective N-Debenzylation: While catalytic hydrogenation is a common method for N-debenzylation, it can be incompatible with other reducible functional groups. The development of chemoselective oxidative or acid-facilitated debenzylation methods would be highly valuable. nih.gov

Functionalization of the Resulting Amine: The unmasked secondary amine can be derivatized through acylation, alkylation, arylation, and sulfonylation to generate a library of novel compounds. This would allow for a systematic investigation of structure-activity relationships in various applications.

Intramolecular Cyclization Reactions: The secondary amine could participate in intramolecular cyclization reactions with the ester functionality or other introduced groups on the cyclohexyl ring to construct novel bicyclic or heterocyclic scaffolds.

Investigations into the Reactivity of the Cyclohexyl Ring under Emerging Reaction Conditions

The C-H bonds of the cyclohexyl ring, traditionally considered unreactive, can be activated and functionalized using modern synthetic methods. This opens up avenues for late-stage modification of the this compound scaffold.

Promising areas for future investigation include:

Directed C-H Functionalization: The amino and ester groups could act as directing groups to achieve site-selective C-H activation at specific positions on the cyclohexane ring. This would enable the introduction of new functional groups with high regioselectivity.

Radical-Mediated Functionalization: The use of radical-based methodologies could allow for the introduction of alkyl, aryl, or other functional groups onto the cyclohexyl ring under mild conditions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for activating C-H bonds and forging new carbon-carbon and carbon-heteroatom bonds on the cyclohexane core.

Advanced Computational Studies for Predictive Synthetic Chemistry

Computational chemistry has emerged as an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical transformations. Advanced computational studies on this compound could provide valuable insights and guide experimental efforts.

Future computational research should focus on:

Conformational Analysis: A thorough understanding of the conformational preferences of the cis and trans isomers is crucial for predicting their reactivity and designing stereoselective reactions.

Reaction Pathway Prediction: Computational tools can be used to model potential reaction pathways for the synthesis and functionalization of the target molecule, helping to identify the most promising experimental conditions. arxiv.org

Catalyst Design: Computational modeling can aid in the rational design of new catalysts for the stereoselective synthesis of this compound by predicting catalyst-substrate interactions and transition state energies.

Table 2: Applications of Computational Chemistry

Computational Method Research Application Expected Outcome
Density Functional Theory (DFT) Conformational analysis, reaction mechanism studies. Prediction of stable conformers and reaction energy profiles.
Molecular Dynamics (MD) Simulation of molecular motion and interactions. Understanding of dynamic behavior in solution.

Application in the Development of New Reaction Methodologies and Catalysis

The unique structural features of this compound make it a promising candidate for applications in the development of new reaction methodologies and as a ligand in catalysis. The dibenzylamino moiety is a known precursor for various catalysts and can be a building block in pharmaceutical and industrial synthesis. nbinno.comgoogle.com

Unexplored applications in this domain include:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands for a variety of asymmetric transformations. The rigid cyclohexane backbone could provide a well-defined chiral environment for the metal center.

Organocatalysis: The amino functionality, after debenzylation, could be incorporated into novel organocatalyst designs for reactions such as aldol (B89426) additions, Michael reactions, and Mannich reactions.

Phase-Transfer Catalysis: The lipophilic nature of the dibenzylamino group suggests that derivatives of this compound could be effective phase-transfer catalysts for reactions involving immiscible phases.

Q & A

What are the common synthetic routes for Ethyl 4-(dibenzylamino)cyclohexanecarboxylate, and how is stereochemistry controlled during synthesis?

Answer:
A key synthetic route involves reductive amination using sodium triacetoxyborohydride (NaHB(OAc)₃) to couple 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) under acidic conditions (HOAc). Stereochemical control is achieved by isolating diastereomers via column chromatography, as evidenced by distinct ¹H NMR signals for (1R,4R)- and (1S,4S)-isomers. For example, the (1R,4R)-isomer shows characteristic splitting patterns at δ 1.31–1.06 ppm (6H, m), while the (1S,4S)-isomer exhibits downfield shifts at δ 2.60–2.46 ppm (1H, m) due to axial-equatorial proton differences .

How can researchers resolve contradictions in NMR data when characterizing diastereomers of this compound?

Answer:
Contradictions arise from overlapping proton environments in diastereomers. To resolve these, integrate coupling constants (e.g., axial vs. equatorial protons) and analyze splitting patterns. For instance, the (1S,4S)-isomer shows a unique multiplet at δ 2.60–2.46 ppm (1H) due to steric interactions, absent in the (1R,4R)-isomer. High-resolution NMR (300 MHz or higher) and 2D techniques (COSY, NOESY) are recommended to confirm spatial arrangements .

What spectroscopic methods are most effective for characterizing this compound?

Answer:
¹H NMR is critical for structural elucidation, particularly for distinguishing stereoisomers via proton splitting patterns (e.g., δ 3.54 ppm for benzyl methylene groups). Mass spectrometry (MS) with electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 378 [M+H]⁺ for reduced intermediates). Complementary methods include IR spectroscopy for carbonyl (C=O) and amine (N-H) stretches, though these are less diagnostic for stereochemistry .

What computational methods are suitable for predicting the biological interactions of this compound derivatives?

Answer:
Density functional theory (DFT) calculations optimize molecular geometries and predict electronic properties, while molecular docking evaluates binding affinities to biological targets (e.g., enzymes). Molecular dynamics (MD) simulations assess stability in solvated environments. These methods, validated for structurally similar compounds, can guide rational design of derivatives with enhanced bioactivity .

How does the presence of the dibenzylamino group influence the reactivity of the cyclohexane ring in further functionalization?

Answer:
The dibenzylamino group acts as a bulky electron-donating substituent, directing electrophilic attacks to equatorial positions due to steric hindrance. For example, in reductive amination (), the amino group facilitates nucleophilic addition to ketones, while tert-butyl carbamate protection () prevents undesired side reactions during subsequent steps. Steric effects also slow epimerization, aiding stereochemical retention .

What strategies are recommended for optimizing the yield of this compound in large-scale syntheses?

Answer:

  • Stoichiometric control: Use a 1.3:1 molar ratio of tert-butyl piperazine-1-carboxylate to ketone to minimize side products.
  • Reaction time: Extend stirring to 48 hours for complete conversion.
  • Workup: Neutralize with saturated NaHCO₃ and perform multiple DCM extractions (5×50 mL) to recover product.
  • Purification: Gradient elution (EtOAc/MeOH/NH₃·H₂O) improves separation of diastereomers .

What are the key considerations for handling and storing this compound in laboratory settings?

Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Handling: Use gloves and eye protection; avoid inhalation (evacuate area if spilled).
  • Quenching: Neutralize excess LiAlH₃ with ice-cold water and NaOH ().
  • Disposal: Follow hazardous waste protocols for amine-containing compounds .

How can salt formation, such as hydrochloride salts, improve the properties of this compound for biological studies?

Answer:
Salt formation enhances aqueous solubility and stability. For example, hydrochloride salts (as seen in structurally related compounds) improve bioavailability by increasing polarity. This modification is critical for in vitro assays, where solubility limits dose-response evaluations. However, confirm salt integrity via elemental analysis and ion chromatography .

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Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.